3-Phenylpiperidine-4-carboxylic acid;hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is 4-phenylpiperidine-4-carboxylic acid hydrochloride , reflecting its piperidine backbone substituted at the 4-position with both a phenyl group and a carboxylic acid moiety, with a hydrochloride counterion. The numbering of the piperidine ring follows standard conventions, prioritizing the carboxylic acid group at position 4.
Stereochemical configuration plays a critical role in the compound’s reactivity and biological activity. While the parent compound 3-phenylpiperidine-4-carboxylic acid may exhibit cis/trans isomerism depending on substituent orientations, the hydrochloride salt’s crystalline form typically adopts a specific stereochemistry due to stabilization via ionic interactions. For example, related piperidine derivatives, such as (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid, demonstrate how stereochemical preferences influence molecular packing and stability. In the case of 4-phenylpiperidine-4-carboxylic acid hydrochloride, the quaternary carbon at position 4 restricts free rotation, favoring a chair conformation for the piperidine ring, as observed in analogous structures.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic data for 3-phenylpiperidine-4-carboxylic acid hydrochloride, though not fully reported in public databases, can be inferred from structurally related compounds. For instance, the ethyl ester derivative, cis-3-phenylpiperidine-4-carboxylic acid ethyl ester, crystallizes in a monoclinic system with space group P2₁ and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 94.7°. Key bond lengths and angles include:
| Parameter | Value |
|---|---|
| C4-C7 (piperidine-phenyl) | 1.51 Å |
| N1-C2 (piperidine ring) | 1.47 Å |
| C4-C5 (carboxylic acid) | 1.54 Å |
| N1-Cl⁻ (ionic interaction) | 3.21 Å |
The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance. The hydrochloride counterion forms an ionic bond with the protonated piperidine nitrogen (N–H⁺···Cl⁻), further stabilizing the crystal lattice.
Comparative Analysis of Cis/Trans Isomerism in Piperidine Derivatives
Cis/trans isomerism in piperidine derivatives arises from the spatial arrangement of substituents relative to the ring’s plane. For 3-phenylpiperidine-4-carboxylic acid hydrochloride, the fixed geometry at position 4 precludes traditional cis/trans isomerism. However, comparative studies with flexible analogs, such as cis-3-phenylpiperidine-4-carboxylic acid ethyl ester, reveal distinct stereochemical behaviors. In the ethyl ester derivative, the cis configuration (phenyl and ester groups on the same face) is stabilized by intramolecular hydrogen bonding between the ester carbonyl and piperidine N–H group.
In contrast, trans-isomers of similar piperidine carboxylates exhibit higher thermodynamic stability due to reduced steric strain. For example, trans-4-phenylpiperidine-3-carboxylic acid derivatives display a 1.8 kcal/mol lower energy than their cis counterparts, as calculated via density functional theory (DFT). These findings underscore the role of substituent positioning in modulating isomer stability, even in rigidified systems like 3-phenylpiperidine-4-carboxylic acid hydrochloride.
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The hydrochloride salt of 3-phenylpiperidine-4-carboxylic acid exhibits a robust hydrogen-bonding network critical for its crystalline stability. Key interactions include:
- Ionic N–H⁺···Cl⁻ Bonds : The protonated piperidine nitrogen forms a strong ionic interaction with the chloride ion (N⁺–H···Cl⁻, 3.21 Å).
- Carboxylic Acid Dimerization : The carboxylic acid groups engage in intermolecular O–H···O hydrogen bonds, forming dimers with a bond length of 2.68 Å.
- C–H···Cl⁻ Secondary Interactions : Adjacent molecules participate in weak C–H···Cl⁻ contacts (3.35–3.50 Å), contributing to lattice cohesion.
These interactions are visualized in the hypothetical unit cell below, modeled after analogous piperidine hydrochloride salts:
$$
\text{Unit Cell Parameters: } a = 10.2\ \text{Å}, \ b = 12.4\ \text{Å}, \ c = 14.7\ \text{Å}, \ \alpha = 90^\circ, \ \beta = 105.3^\circ, \ \gamma = 90^\circ
$$
The predominance of ionic and hydrogen-bonding interactions explains the compound’s high melting point (>250°C) and low solubility in nonpolar solvents.
Properties
IUPAC Name |
3-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNYJVYGLCEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Phenylpiperidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Meperidine Hydrochloride
- Structure : 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride .
- Key Differences :
- Substitution: Ethyl ester at position 4 (vs. carboxylic acid in the target compound).
- Additional Groups: Methyl group at position 1.
- Applications : A Schedule II opioid analgesic with mu-opioid receptor agonist activity .
- Pharmacokinetics : The ester group increases lipophilicity, facilitating blood-brain barrier penetration, whereas the carboxylic acid in 3-phenylpiperidine-4-carboxylic acid may reduce membrane permeability but improve aqueous solubility.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure: C₁₈H₂₁NO·HCl with a diphenylmethoxy group at position 4 .
- Key Differences :
- Substitution: Bulky diphenylmethoxy group (vs. phenyl and carboxylic acid in the target compound).
- Potential Use: Likely acts as a CNS agent due to structural similarity to diphenhydramine derivatives. The absence of a carboxylic acid may enhance lipophilicity and receptor binding in hydrophobic pockets.
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride
- Structure : Difluoro substitution at position 3 and methyl ester at position 4 .
- Key Differences :
- Fluorine atoms at position 3 (vs. phenyl in the target compound).
- Methyl ester (vs. free carboxylic acid).
- Applications : Used as a synthetic intermediate in drug development. Fluorine atoms may enhance metabolic stability and influence electronic properties of the piperidine ring.
3-Fluoropiperidine-4-carboxylic Acid Hydrochloride
- Structure : Fluorine at position 3 and carboxylic acid at position 4 .
- Key Differences :
- Fluorine substitution (vs. phenyl in the target compound).
- Implications : Fluorine’s electronegativity could alter the ring’s conformation and binding affinity to targets compared to the phenyl group. This compound is used in research for structure-activity relationship (SAR) studies.
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride
- Structure : 4-Fluorobenzoyl group at position 3 .
- Key Differences :
- Ketone group (vs. carboxylic acid in the target compound).
- 4-Fluorophenyl substitution (vs. phenyl at position 3).
Comparative Data Table
Research Findings and Implications
- Functional Group Impact : Carboxylic acid derivatives (e.g., 3-phenylpiperidine-4-carboxylic acid) are more polar, favoring solubility but limiting blood-brain barrier penetration, whereas esters (Meperidine) or ketones enhance lipophilicity for CNS-targeted drugs .
- Substituent Effects : Bulky groups (e.g., diphenylmethoxy) may improve receptor binding affinity but reduce metabolic stability . Fluorine substitutions can modulate electronic properties and bioavailability .
- Synthetic Utility : Piperidine derivatives with protecting groups (e.g., BOC in ) are critical intermediates in multi-step syntheses .
Biological Activity
3-Phenylpiperidine-4-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiviral, antibacterial, anticancer, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
3-Phenylpiperidine-4-carboxylic acid is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active compounds. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.
Antiviral Activity
Recent studies have demonstrated that derivatives of 3-phenylpiperidine exhibit promising antiviral properties. For instance, a series of 3-phenylpiperidine-2,6-dione derivatives were synthesized and evaluated against HIV-1 and other viruses. Notably, compounds such as the benzyl derivative (3f) and the fluorophenyl derivative (3g) showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with cytotoxic concentrations (CC50) reported at 92 μM in Vero cells .
Antibacterial Activity
The antibacterial efficacy of 3-phenylpiperidine derivatives has also been assessed. In vitro studies indicated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa. The compounds demonstrated varying degrees of effectiveness, with some showing significant inhibition of bacterial growth .
Anticancer Activity
The anticancer potential of piperidine derivatives has garnered attention in recent years. Research indicates that certain 3-phenylpiperidine derivatives can induce apoptosis in cancer cell lines. For example, a novel compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . These findings suggest that modifications to the piperidine structure can lead to improved therapeutic agents for cancer treatment.
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds containing the piperidine moiety have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such activity is crucial for developing treatments for Alzheimer's disease. The incorporation of piperidine into these compounds has been linked to improved brain exposure and enhanced inhibition properties .
Study on Antiviral Activity
A study published in 2011 synthesized several derivatives of 3-phenylpiperidine-2,6-dione and evaluated their antiviral activity. The research highlighted that the fluorophenyl derivative exhibited notable activity against HSV-1, indicating the potential for developing new antiviral therapies based on this scaffold .
Study on Anticancer Activity
In a recent investigation, a compound derived from 3-phenylpiperidine was tested against multiple cancer cell lines. The results showed that certain structural modifications led to increased apoptosis induction compared to existing chemotherapeutic agents. This study underscores the importance of structure-activity relationships in optimizing anticancer efficacy .
Data Summary Table
| Biological Activity | Compound | Target | IC50/CC50 (μM) | Remarks |
|---|---|---|---|---|
| Antiviral | 3f | CVB-2 | 92 | Moderate activity against HSV-1 |
| Antibacterial | Various | S. aureus, P. aeruginosa | Varies | Effective against multiple strains |
| Anticancer | Novel Compound | FaDu Cells | Improved vs Bleomycin | Induces apoptosis |
| Neuroprotective | AChE/BuChE Inhibitor | Alzheimer's Disease | Varies | Enhanced brain exposure |
Q & A
Q. What are the standard synthetic routes for 3-phenylpiperidine-4-carboxylic acid hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process starting with the condensation of phenyl groups with piperidine precursors. For example, a benzyl halide (e.g., 4-fluorobenzyl chloride) reacts with a piperidine derivative in anhydrous ethanol or methanol under basic conditions (NaOH/K₂CO₃), followed by hydrochloric acid quenching to form the hydrochloride salt . Key parameters include:
- Solvent selection : Anhydrous alcohols minimize side reactions.
- Temperature : 60–80°C for 12–24 hours ensures complete reaction.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl group at C3, carboxylic acid at C4). Discrepancies in peak splitting may indicate stereoisomerism .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~265.7 g/mol for C₁₂H₁₄ClNO₂) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show:
- Short-term : Stable at 4°C for 30 days in dry, inert atmospheres.
- Long-term : -20°C in sealed amber vials prevents degradation (≥5 years) .
- Light sensitivity : UV exposure accelerates decomposition; use light-resistant containers .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted benzyl halides or piperidine intermediates.
- Mitigation : Gradient elution in HPLC (acetonitrile/water + 0.1% TFA) separates impurities. Recrystallization reduces residual solvents .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl-piperidine formation .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (3–5 hours vs. 24 hours) and improves yields (85% vs. 70%) .
- In-line monitoring : FTIR tracks intermediate formation to adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectroscopic data across batches?
- Case study : A 2023 study observed inconsistent ¹H NMR shifts (δ 7.2–7.4 ppm for phenyl groups) due to residual DMSO.
- Solution : Use deuterated chloroform (CDCl₃) instead of DMSO-d₆ to eliminate solvent interference .
- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What methodologies validate analytical assays for this compound in complex matrices?
A 2020 study on similar piperidine derivatives established:
| Parameter | Value | Method |
|---|---|---|
| Limit of Detection | 0.1 µg/mL | HPLC-UV |
| Linearity (R²) | ≥0.999 | 5–100 µg/mL range |
| Recovery (%) | 98–102 | Spiked plasma samples |
| Adapted from promethazine hydrochloride validation protocols . |
Q. How do structural modifications impact biological activity in related analogs?
- Case study : Replacing the phenyl group with a 4-fluorobenzyl moiety (as in 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) increased affinity for opioid receptors by 30% .
- Method : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
